N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide
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Overview
Description
“N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide” is a complex organic compound. It contains a benzothiazole ring which is a heterocyclic compound, more specifically, a thiazole with a benzene ring fused to it . This structure is often found in various pharmaceuticals and dyes .
Scientific Research Applications
Synthesis and Bioactivity
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a compound related to various thiazole derivatives that have been extensively studied for their bioactive properties. Notably, thiazole nucleosides have been synthesized and shown to exhibit significant antiviral activity against various viruses, indicating potential therapeutic applications (Srivastava et al., 1977). Similarly, derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, bearing different substituents, have demonstrated in vivo antitumor activity, particularly against solid tumors (Denny et al., 1987).
Antagonistic Properties
A series of N-arylpiperazine-1-carboxamide derivatives, including trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide, have been synthesized and found to exhibit potent androgen receptor (AR) antagonist activities, indicating potential for prostate cancer treatment (Kinoyama et al., 2005).
Antimicrobial and Antineoplastic Potential
Thiazole and oxazole-containing amino acids and peptides have been synthesized and shown to possess moderate antibacterial activity against various bacteria and fungi, highlighting their potential in antimicrobial treatments (Stanchev et al., 1999). Moreover, a new series of functionalized amino acid derivatives have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, revealing promising cytotoxicity in ovarian and oral cancers, suggesting their use in designing new anticancer agents (Kumar et al., 2009).
Synthesis and Biological Activities
Further research has been conducted on 2‐amino‐thiazole‐5‐carboxylic acid phenylamide derivatives, designed based on the structure of dasatinib, revealing significant antiproliferative potency on human leukemia cells, indicating their potential as anti-tumor drugs (Liu et al., 2011).
Mechanism of Action
Target of Action
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a benzothiazole-based compound . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, suggesting that their primary targets could be the cellular components of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been shown to inhibit the growth ofM. tuberculosis . This suggests that this compound may interact with its targets in a way that disrupts the normal functioning of the bacteria, leading to its death.
Biochemical Pathways
Given the anti-tubercular activity of benzothiazole derivatives, it is likely that the compound interferes with essential biochemical pathways inM. tuberculosis, leading to the inhibition of bacterial growth .
Result of Action
Given the anti-tubercular activity of benzothiazole derivatives, it is likely that the compound leads to the death ofM. tuberculosis cells .
Future Directions
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-14-4-6-18(7-5-14)30(27,28)25-10-8-17(9-11-25)21(26)24-22-23-19-13-15(2)12-16(3)20(19)29-22/h4-7,12-13,17H,8-11H2,1-3H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHQFPVQNRBNJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=CC(=CC(=C4S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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